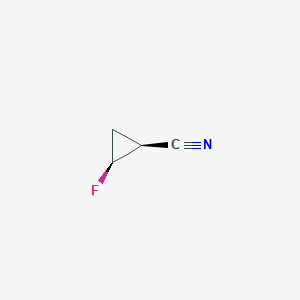
2-Bromo-2-hydroxyacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-hydroxyacetophenone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2-bromo-2-hydroxyacetophenone, which is a brominated derivative of acetophenone. The presence of both bromine and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-hydroxyacetophenone oxime typically involves the reaction of 2-bromo-2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-hydroxyacetophenone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or other derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2-Bromo-2-hydroxyacetophenone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-2-hydroxyacetophenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The bromine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Lacks the hydroxyl and oxime groups, making it less versatile in certain reactions.
2-Hydroxyacetophenone: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Acetophenone oxime: Lacks the bromine atom, which limits its use in certain synthetic applications.
Uniqueness
2-Bromo-2-hydroxyacetophenone oxime is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in organic synthesis. The oxime group adds further functionality, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-2-hydroxyimino-2-phenylethanol |
InChI |
InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H |
InChI Key |
QKHMBUIMTCLDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


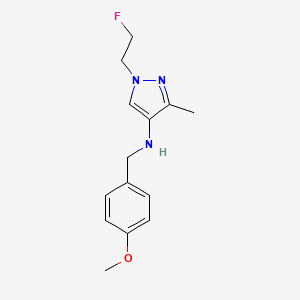
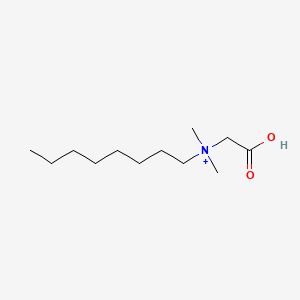
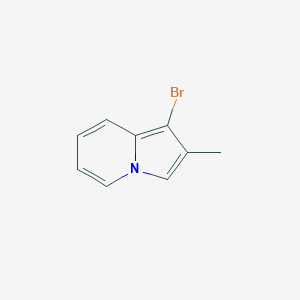
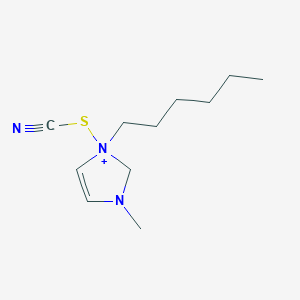
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)
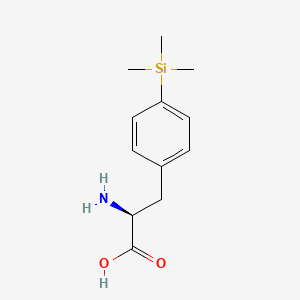
![4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750228.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B11750231.png)
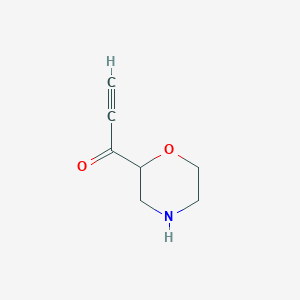
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750239.png)

![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11750246.png)
